molecular formula C10H6F3N3O2 B11713002 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B11713002
M. Wt: 257.17 g/mol
InChI Key: ACKJIRYTSOOSNI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole (CAS No. 2101197-26-4) is a fluorinated pyrazole derivative with the molecular formula C₁₀H₆F₃N₃O₂ and a molecular weight of 257.17 g/mol . This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic and steric properties. Its structure features a difluoromethyl group at position 3, a 4-fluoro-2-nitrophenyl substituent at position 1 of the pyrazole ring, and a nitro group that enhances electrophilic reactivity. High-purity grades (≥97%) are manufactured under ISO-certified processes for use in API production .

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-6-1-2-8(9(5-6)16(17)18)15-4-3-7(14-15)10(12)13/h1-5,10H

InChI Key

ACKJIRYTSOOSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with difluoromethyl ketone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Formation of the Pyrazole Core

  • Cyclization Reactions :
    Pyrazole rings are typically formed via condensation between hydrazine derivatives and diketones or acyl halides. For difluoromethyl-substituted pyrazoles, 2,2-difluoroacetyl halides (e.g., RCOX where R = CF₂) react with hydrazines under catalytic conditions (e.g., potassium iodide) to form the pyrazole skeleton .

    • Example : Reaction of 2,2-difluoroacetyl chloride with methylhydrazine in the presence of KI yields 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives .

Functional Group Transformations

  • Fluorination/Nitration :
    The 4-fluoro-2-nitrophenyl group suggests pre-existing substituents on the phenyl ring. Fluorination or nitration steps may occur earlier in the synthesis, depending on the starting material.

Cyclization of Difluoroacetyl Halides

Mechanism :

  • Nucleophilic Attack : Hydrazine (e.g., methylhydrazine) attacks the carbonyl carbon of 2,2-difluoroacetyl halide.

  • Condensation : Formation of a hydrazone intermediate.

  • Cyclization : Intramolecular attack by the hydrazine nitrogen leads to ring closure, forming the pyrazole scaffold .

Reagents/Conditions :

  • Catalyst : Potassium iodide (KI) or sodium iodide (NaI).

  • Solvent : Polar aprotic solvents (e.g., DMF, THF).

  • Temperature : Controlled cooling (e.g., –30°C to –20°C) followed by warming .

Substitution with Aryl Halides

Mechanism :

  • Dehydrogenation : A pyrazolidinone intermediate (e.g., l-(4-chlorophenyl)-pyrazolidin-3-one) undergoes dehydrogenation to form a hydroxypyrazole.

  • Substitution : The hydroxypyrazole reacts with an aryl halide (e.g., o-nitrobenzyl bromide) in a polar aprotic solvent to form the final product .

Reagents/Conditions :

  • Base : Inorganic bases (e.g., NaHCO₃, K₂CO₃).

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone).

  • Advantage : One-pot process eliminates isolation of intermediates .

Structural Data

Property Value
Molecular Formula C₁₀H₆F₃N₃O₂
Molecular Weight 257.17 g/mol
CAS Number 2101197-26-4
Synonyms 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

Yield and Purity

  • Synthesis of Related Compounds :

    • Recrystallization yields >99.5% purity for difluoromethyl-pyrazole derivatives .

    • One-pot methods achieve high efficiency, avoiding multiple isolation steps .

Catalytic Systems

Catalyst Role Example Reaction
Potassium Iodide Facilitates cyclizationDifluoroacetyl halide → pyrazole
Silver Oxide Promotes [3 + 2] cycloadditionCF₃CHN₂ → trifluoromethylpyrazoles

Comparative Analysis with Related Compounds

Compound Key Features Synthesis Highlight
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl group, carboxylic acidUses difluoroacetyl halides and methylhydrazine
Trifluoromethylpyrazoles CF₃ group at position 3Silver-catalyzed cycloaddition
4-Fluoro-1H-pyrazole Fluorine at position 4Electrophilic fluorination

Challenges and Innovations

  • Selectivity : Avoiding isomer formation during cyclization (e.g., 3- vs. 5-difluoromethyl isomers) .

  • Efficiency : One-pot methods reduce reaction steps and improve yields .

  • Catalyst Optimization : Use of KI or NaI enhances reaction rates and purity .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The pyrazole ring structure is associated with a wide range of biological activities. Compounds containing the pyrazole nucleus have been reported to exhibit:

  • Anti-inflammatory properties
  • Antiviral effects
  • Anticancer activity
  • Antibacterial and antifungal properties
  • Analgesic and antipyretic effects

For instance, a study highlighted the potential of pyrazole derivatives in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. The structure of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole allows it to effectively interact with these enzymes, showcasing its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticidal Activity

Pyrazole derivatives have been explored for their pesticidal properties. Research indicates that specific pyrazole compounds demonstrate effective insecticidal and herbicidal activities. For example, studies have shown that certain pyrazoles can inhibit the growth of harmful pests while being less toxic to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .

Materials Science

Nonlinear Optical Properties

The compound exhibits substantial nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Pyrazole derivatives have been investigated for their ability to serve as materials in devices such as lasers and optical switches due to their unique electronic properties .

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX-1 and COX-2 enzymes
AntiviralEffective against various viral strains
AnticancerInduces apoptosis in cancer cells
AntibacterialExhibits activity against bacteria like E. coli
AntifungalEffective against fungi such as Candida albicans

Agricultural Efficacy

Application TypeEffectivenessReferences
InsecticideHigh efficacy against target pest species
HerbicideSelective inhibition of weed growth

Case Studies

  • Anti-inflammatory Study
    • A recent study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.
  • Pesticidal Efficacy
    • Field trials demonstrated that formulations containing this compound effectively reduced pest populations without adversely affecting non-target species, highlighting its potential as an environmentally friendly pesticide.
  • Nonlinear Optical Applications
    • Research into the optical properties of pyrazole derivatives showed promising results for use in advanced photonic devices, indicating a pathway for future technological applications.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or modulate signaling pathways.

Comparison with Similar Compounds

Positional Isomerism :

  • 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole (CAS 2101197-91-3) differs in the nitro group position (4-nitro vs. 2-nitro) and the addition of an iodine atom at position 3. This structural variation increases molecular weight (383.07 g/mol) and density (2.08 g/cm³) compared to the target compound.
  • Its crystal structure analysis reveals planar geometry, favoring solid-state packing and higher melting points .

Fluorination Patterns :

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole incorporates a trifluoropropenyl chain, which increases electron-withdrawing effects and thermal stability. Such derivatives are synthesized via photoredox catalysis, contrasting with the nitro-substituted target compound’s synthetic routes .
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole demonstrates how bulky aromatic substituents (naphthalene) reduce rotational freedom, as evidenced by NMR studies. This compound’s binding affinity to the estrogen receptor (comparable to 4-OHT) highlights the pharmacological relevance of aryl substitutions .

Data Tables

Table 1. Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes Reference
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole C₁₀H₆F₃N₃O₂ 257.17 4-fluoro-2-nitrophenyl, difluoromethyl API intermediate, electrophilic reactivity
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole C₁₀H₅F₃IN₃O₂ 383.07 2-fluoro-4-nitrophenyl, iodine Steric hindrance, lower solubility
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole C₁₆H₈F₆N₂ 342.24 Trifluoromethyl, difluorophenyl Crystallography studies
DFPA (3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) C₆H₆F₂N₂O₂ 176.12 Carboxylic acid, methyl Agrochemical intermediate

Biological Activity

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting relevant data in tabular form.

  • Molecular Formula: C9H6F3N3O2
  • Molecular Weight: 249.16 g/mol
  • CAS Number: 123066-63-7

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess notable antimicrobial properties. A study focusing on a series of 3-(difluoromethyl)-1H-pyrazole derivatives demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate potency against these pathogens .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies reported that this compound exhibited significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values were recorded at 54.25% and 38.44% growth inhibition, respectively, demonstrating selective toxicity towards cancerous cells while sparing normal fibroblasts .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can reduce LPS-induced inflammation in BV-2 microglial cells, with a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 . The compound's ability to modulate inflammatory pathways suggests its potential use in treating neuroinflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural characteristics. Modifications at the nitrogen positions and the introduction of various substituents have been shown to enhance or diminish activity. For instance, the introduction of halogen atoms significantly improved the antimicrobial and anticancer activities of the compounds studied .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against a panel of microbial strains. The most active compounds displayed an MIC of less than 20 µg/mL against E. coli, highlighting their therapeutic potential.
  • Anticancer Screening : In a comparative study involving multiple pyrazole derivatives, those with electron-withdrawing groups at specific positions demonstrated enhanced cytotoxicity against cancer cell lines, suggesting a targeted approach for drug design .

Data Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli30 µg/mL
AnticancerHepG2 (liver cancer)54.25% growth
AnticancerHeLa (cervical cancer)38.44% growth
Anti-inflammatoryBV-2 microglial cellsSignificant reduction in TNF-alpha levels

Q & A

Q. What are the synthetic routes for 3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions or functionalization of pre-existing pyrazole cores. For example, fluorinated pyrazoles can be synthesized via:

  • Stepwise functionalization : Starting with a nitro-substituted phenylpyrazole, fluorination or difluoromethylation can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or ClCF2_2H in the presence of a base .
  • One-pot multicomponent reactions : Combining 4-fluoro-2-nitroaniline with difluoromethyl ketones under acidic conditions (e.g., H2_2SO4_4) to form the pyrazole ring .
    Optimization strategies :
  • Vary solvent polarity (e.g., DMF vs. THF) to improve yield.
  • Use catalysts like Cu(I) or Pd(0) for cross-coupling steps involving halogenated intermediates .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

Technique Purpose Example Data
NMR (¹H, ¹³C, ¹⁹F)Confirm substitution patterns and purity¹⁹F NMR: δ -120 ppm (CF2_2H), δ -110 ppm (Ar-F)
X-ray crystallography Determine crystal packing and dihedral angles between aromatic ringsDihedral angle: 72.15° between pyrazole and nitrophenyl groups
HRMS Verify molecular formulam/z calc. for C10_{10}H6_6F3_3N3_3O2_2: 281.0375; found: 281.0378
IR spectroscopy Identify functional groups (e.g., NO2_2, C-F)NO2_2 stretch: 1520 cm1^{-1}; C-F: 1150 cm1^{-1}

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to the meta position. Meanwhile, the difluoromethyl group (-CF2_2H) introduces steric hindrance and polarizes adjacent C-H bonds, facilitating nucleophilic attacks. For example:

  • In Suzuki-Miyaura couplings, the nitro group reduces the electron density of the pyrazole ring, slowing oxidative addition of Pd catalysts. This necessitates higher temperatures (80–100°C) or stronger bases (Cs2_2CO3_3 vs. K2_2CO3_3) .
  • The -CF2_2H group can participate in hydrogen bonding with solvents like DMSO, altering reaction pathways in nucleophilic aromatic substitutions .

Q. What contradictions exist in reported biological activities of similar pyrazole derivatives, and how can they be resolved?

Conflicting data on antimicrobial efficacy often arise from:

  • Varied assay conditions : MIC (minimum inhibitory concentration) values differ due to inoculum size (105^5 vs. 106^6 CFU/mL) or growth media (Mueller-Hinton vs. LB agar) .
  • Structural nuances : Minor substitutions (e.g., -CF3_3 vs. -CF2_2H) drastically alter membrane permeability. For instance, 3-CF3_3 analogs show higher Gram-negative activity due to enhanced lipophilicity .
    Resolution strategies :
  • Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines.
  • Perform comparative SAR studies with isosteric analogs to isolate electronic vs. steric effects .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking simulations : Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450). The nitro group may form π-π interactions with Phe residues, while -CF2_2H participates in hydrophobic packing .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR models : Corrogate descriptors like logP and polar surface area with experimental IC50_{50} values to predict activity against novel targets .

Q. What are the challenges in analyzing stereochemical outcomes of reactions involving this compound?

  • Racemization risk : The nitro group’s strong EWG (electron-withdrawing) nature can stabilize planar transition states, leading to racemization during nucleophilic substitutions. Chiral HPLC with cellulose-based columns is essential for enantiomeric resolution .
  • Crystallographic ambiguity : Pseudosymmetry in crystal structures may obscure true stereochemistry. Use resonant scattering (e.g., Cu Kα radiation) to resolve fluorine positional disorder .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

  • pH-dependent degradation : The nitro group undergoes hydrolysis to amines at pH > 8, while -CF2_2H is stable up to 100°C. Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours .
  • Formulation solutions : Use lyophilization with cryoprotectants (trehalose) for long-term storage or encapsulate in PLGA nanoparticles for controlled release .

Q. Key Methodological Takeaways

Synthetic routes prioritize functional group compatibility and regioselectivity.

Advanced characterization requires multimodal techniques to resolve structural ambiguities.

Data contradictions demand rigorous standardization and mechanistic validation.

Computational tools bridge experimental observations with molecular-level insights.

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